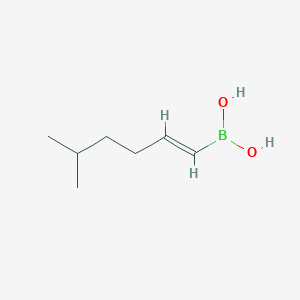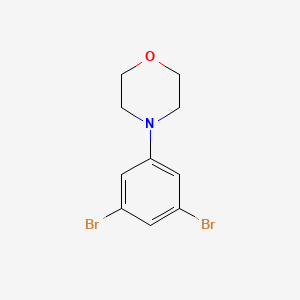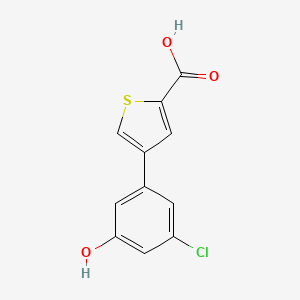
5-(2-Carboxythiophene-4-YL)-3-chlorophenol
Übersicht
Beschreibung
“5-(2-Carboxythiophene-4-yl)-3-fluorophenol” is a chemical compound with the IUPAC name 4-(3-fluoro-5-hydroxyphenyl)-1H-1lambda3-thiophene-2-carboxylic acid . It has a molecular weight of 239.25 .
Molecular Structure Analysis
The molecular formula of this compound is C11H8FO3S . The InChI code is 1S/C11H8FO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13,16H,(H,14,15) .Physical and Chemical Properties Analysis
This compound has a storage temperature of 28°C .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Characterization
5-(2-Carboxythiophene-4-YL)-3-chlorophenol and its derivatives have been a focus in studies involving synthesis and structural characterization. For example, studies have explored the synthesis of various derivatives, including crystalline structures, and have characterized these structures using techniques like X-ray crystallography, quantum chemical calculations, and spectroscopic methods (Kariuki, Abdel-Wahab, El‐Hiti, 2021), (Viji, Revathi, Balachandran, Babiyana, Narayana, Vinutha V. Salian, 2020).
2. Antimicrobial and Anticancer Activity
Research has shown that derivatives of this compound demonstrate potential antimicrobial and anticancer activities. The biological applications have been explored through screening for antimicrobial functions and studying their effects on various bacterial and fungal strains. Molecular docking studies have been conducted to understand these compounds' interaction with different proteins, potentially leading to their use in treating various diseases (Sivakumar, Revathi, Balachandran, Narayana, Vinutha V. Salian, Shanmugapriya, Vanasundari, 2021), (Hafez, El-Gazzar, Al-Hussain, 2016).
3. Quantum Chemical and Molecular Docking Studies
Quantum chemical and molecular docking studies on this compound and its derivatives have been significant for understanding their molecular structure and potential biological applications. These studies provide insights into the compound's stability, charge transfer mechanisms, and potential interactions with biological molecules, which is crucial for developing pharmaceutical applications (Viji, Balachandran, Babiyana, Narayana, Vinutha V. Saliyan, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(3-chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3S/c12-8-1-6(2-9(13)4-8)7-3-10(11(14)15)16-5-7/h1-5,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIWIYPWPDPKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C2=CSC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686016 | |
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262003-03-1 | |
| Record name | 2-Thiophenecarboxylic acid, 4-(3-chloro-5-hydroxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262003-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloro-5-hydroxyphenyl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


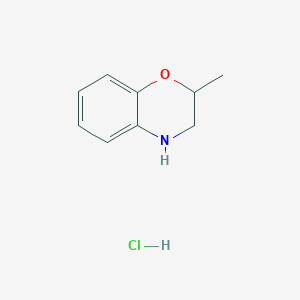

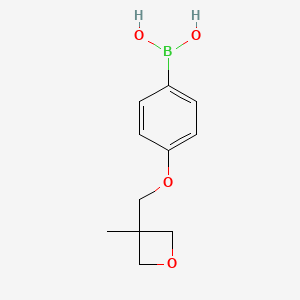


![5-(methoxymethyl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422085.png)

![2'-Chloro-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1422088.png)
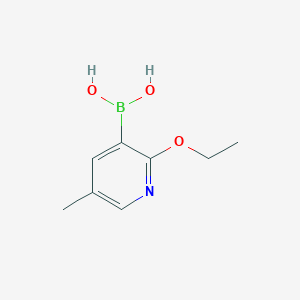
![(2S)-1-[2-(Cyclopentylamino)acetyl]pyrrolidine-2-boronic acid](/img/structure/B1422092.png)

